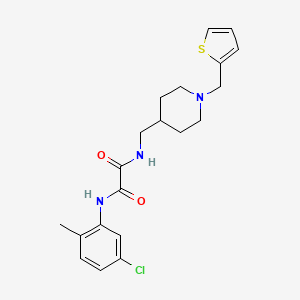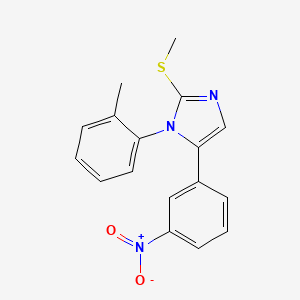![molecular formula C7H12N4O B2655856 [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1706454-43-4](/img/structure/B2655856.png)
[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,3-triazole ring is another nitrogen-containing heterocycle that has found extensive use in medicinal chemistry .
Synthesis Analysis
The synthesis of compounds containing the pyrrolidine ring can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
科学的研究の応用
Antimicrobial Agents
Research has shown that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. The incorporation of the pyrrolidine ring enhances the compound’s ability to interact with microbial cell membranes, leading to increased efficacy against a range of bacterial and fungal pathogens . This makes “[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol” a promising candidate for developing new antimicrobial agents.
Anticancer Research
The unique structure of “[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol” allows it to interact with various biological targets involved in cancer progression. Studies have indicated that such compounds can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . This makes it a valuable scaffold for designing novel anticancer drugs.
Neuroprotective Agents
Compounds with the pyrrolidine and triazole rings have been investigated for their neuroprotective properties. They can modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis . “[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol” could be explored further for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Anti-inflammatory Agents
The anti-inflammatory potential of triazole derivatives is well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 . The addition of the pyrrolidine ring may enhance these effects, making “[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol” a candidate for developing new anti-inflammatory drugs.
Drug Delivery Systems
The unique chemical properties of “[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol” make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility, stability, and bioavailability. This application is particularly valuable in improving the efficacy of poorly soluble drugs.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
作用機序
将来の方向性
特性
IUPAC Name |
(1-pyrrolidin-3-yltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c12-5-6-4-11(10-9-6)7-1-2-8-3-7/h4,7-8,12H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYWNKORLFUOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol | |
CAS RN |
1706454-43-4 |
Source


|
| Record name | [1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2655773.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2655783.png)

![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)


![Piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B2655792.png)
![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)

